Aluminum phosphate

Description

Aluminium phosphate is a phosphate of aluminum. It is used in cake mixes and in some baking powders as a leavening agent to help baked goods rise. Medicinally it is used as adsorbent for toxoids. It is also used industrially as a high-temperature dehydrating agent. Aluminum is the most abundant metal in the earth's crust and is always found combined with other elements such as oxygen, silicon, and fluorine. (L739, L740, L769)

See also: ... View More ...

Properties

Key on ui mechanism of action |

Aluminum Acetate is an astringent. An astrignent is a chemical that tends to shrink or constrict body tissues, usually locally after topical medicinal application. The shrinkage or constriction is through osmotic flow of water (or other fluids) away from the area where the astringent was applied. Astringent medicines cause shrinkage of mucous membranes or exposed tissues and are often used internally to check discharge of blood serum or mucous secretions. This can happen with a sore throat, hemorrhages, diarrhea, or with peptic ulcers. Externally applied astringents, which cause mild coagulation of skin proteins, dry, harden, and protect the skin. Acne sufferers are often advised to use astringents if they have oily skin. Astringents also help heal stretch marks and other scars. Mild astringent solutions are used in the relief of such minor skin irritations as those resulting from superficial cuts, allergies, insect bites, or fungal infections such as athlete's foot. |

|---|---|

CAS No. |

7784-30-7 |

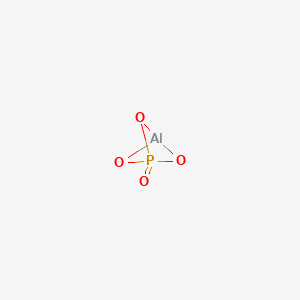

Molecular Formula |

AlH3O4P |

Molecular Weight |

124.977 g/mol |

IUPAC Name |

aluminum;phosphate |

InChI |

InChI=1S/Al.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

InChI Key |

VGCXJFJOOIQMHR-UHFFFAOYSA-N |

SMILES |

O=P12O[Al](O1)O2 |

Canonical SMILES |

OP(=O)(O)O.[Al] |

density |

2.56 g/cm³ |

melting_point |

>1500 °C |

Other CAS No. |

7784-30-7 |

physical_description |

Aluminum phosphate, solution appears as a colorless liquid. Insoluble in water. Corrosive to metals and tissue. Other Solid; Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals; Dry Powder White solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] WHITE CRYSTALLINE POWDER. |

Pictograms |

Corrosive; Irritant |

solubility |

Solubility in water: none |

Synonyms |

aluminum monophosphate aluminum phosphate aluminum phosphate (3:1) aluminum phosphate (3:2) aluminum phosphate dihydrate Phosphalugel |

Origin of Product |

United States |

Foundational & Exploratory

What are the chemical properties of aluminum phosphate AlPO4

An In-depth Technical Guide on the Chemical Properties of Aluminum Phosphate (B84403) (AlPO₄)

Executive Summary

Aluminum phosphate (AlPO₄) is a multifaceted inorganic compound of significant interest to researchers, scientists, and drug development professionals. Occurring naturally as the mineral berlinite, it exists in various crystalline and amorphous forms, each conferring distinct physicochemical properties.[1][2] Its utility spans numerous applications, including as a catalyst and catalyst support, a refractory binder, a pharmaceutical antacid, and critically, as an immunological adjuvant in vaccines.[3][4][5][6] This guide provides a comprehensive technical overview of the core chemical properties of this compound, details established experimental protocols for its characterization, and visualizes key processes and mechanisms relevant to its application.

Structure and Physicochemical Properties

Crystalline and Amorphous Structures

This compound is isostructural with silica, exhibiting several polymorphic forms.[7] The fundamental structure consists of alternating, corner-sharing AlO₄ and PO₄ tetrahedra, creating a robust, three-dimensional framework.[6][8]

-

Berlinite: The naturally occurring mineral form of AlPO₄, berlinite, has a trigonal crystal system analogous to α-quartz.[8][9]

-

Tridymite and Cristobalite-like forms: At different temperatures, AlPO₄ can adopt structures similar to the tridymite and cristobalite forms of silica.[10]

-

Amorphous Forms: Amorphous this compound lacks long-range atomic order.[10] Gels of amorphous AlPO₄ can possess high surface areas (250-350 m²/g) and large pore volumes (0.4-1.8 cc/g), which are highly desirable for catalytic applications.[4][10]

-

Hydrated Forms: AlPO₄ can exist in hydrated states, such as the dihydrate (AlPO₄·2H₂O), found as the minerals variscite and meta-variscite, and other synthetic hydrates like AlPO₄·1.5H₂O.[6][11]

Quantitative Physicochemical Data

The key properties of anhydrous this compound are summarized below. These values are critical for its application in material science and pharmaceutical formulations.

| Property | Value | References |

| Molecular Formula | AlPO₄ | [3] |

| Molar Mass | 121.9529 g/mol | [3][12] |

| Appearance | White, crystalline powder | [3][12] |

| Density | 2.57 g/cm³ | [3] |

| Melting Point | >1500 °C (decomposes) | [9][13] |

| Solubility in Water | Insoluble / Very slightly soluble | [3][13] |

| Solubility Product (Ksp) | 9.83 x 10⁻²¹ at 25 °C | [14] |

| Refractive Index | 1.546 | [9][12] |

Chemical Reactivity and Behavior

Solubility and pH Dependence

While this compound is practically insoluble in water, its solubility is profoundly influenced by pH, demonstrating amphoteric behavior.[14]

-

In Acidic Solutions: It readily dissolves in dilute mineral acids, such as hydrochloric acid (HCl).[14] The phosphate anion (PO₄³⁻) is protonated by H⁺ ions, shifting the dissolution equilibrium toward the formation of soluble species like aluminum chloride (AlCl₃) and phosphoric acid (H₃PO₄).[3][14] The reaction with HCl is: AlPO₄ + 3HCl → AlCl₃ + H₃PO₄.[3]

-

In Alkaline Solutions: It dissolves in aqueous solutions of alkali hydroxides due to the formation of soluble aluminate complexes, such as [Al(OH)₄]⁻.[14]

-

In Water: The extremely low solubility product constant (Ksp) of 9.83 x 10⁻²¹ indicates minimal dissociation into aluminum (Al³⁺) and phosphate (PO₄³⁻) ions in neutral water.[14]

Caption: Logical diagram of AlPO₄ pH-dependent solubility.

Thermal Properties

Anhydrous aluminum orthophosphate is a highly thermally stable compound.[10][15] However, its stability and decomposition pathway are dependent on its form and the surrounding atmosphere.

-

Anhydrous AlPO₄: It is stable at high temperatures, with decomposition into aluminum oxide (Al₂O₃) and phosphorus-containing gases occurring above 1200°C, particularly under low oxygen partial pressures.[15][16]

-

Hydrated Forms: Hydrated aluminum phosphates, such as AlPO₄·H₂O, lose their water of hydration at lower temperatures.[15][17] The dehydration of AlPO₄·H₂O occurs in a single step and is typically complete by 300°C.[18]

-

Aluminum Metaphosphate (Al(PO₃)₃): This form is less stable than the orthophosphate, beginning to decompose into AlPO₄ and phosphorus pentoxide (P₂O₅) at approximately 1000°C.[15][19]

Catalytic Activity

This compound is an important solid acid catalyst and catalyst support.[4][20]

-

Tunable Acidity: The surface acidity can be controlled by adjusting the P/Al molar ratio during synthesis, which allows for the optimization of its catalytic performance for specific reactions like alkylation, isomerization, and dehydration.[4][5]

-

Catalyst Support: Its high surface area, porosity, and thermal stability make it an excellent support for active metal species.[4] For example, Pt/AlPO₄ catalysts show high activity for deNOx reactions, and Ni/AlPO₄ is an active catalyst for hydrogenation.[4][20]

Role in Drug Development

Antacid Applications

This compound gel is used as an antacid.[3][21] It reacts slowly with gastric acid (HCl) to neutralize it, forming soluble aluminum salts and phosphoric acid, thereby providing relief from hyperacidity.[3][22]

Vaccine Adjuvant

This compound is one of the most common immunological adjuvants used in human vaccines to enhance the immune response to an antigen.[6][22] Its mechanism is complex and involves creating an "antigen depot" at the injection site for slow release and stimulating the innate immune system.[22]

A key mechanism is the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome in antigen-presenting cells (APCs).[1]

Caption: NLRP3 inflammasome activation pathway by AlPO₄ adjuvant.

Experimental Protocols

Synthesis of Amorphous this compound via Co-Precipitation

This protocol describes a common method for synthesizing high-surface-area amorphous this compound.[4]

Materials:

-

Aluminum chloride (AlCl₃) or Aluminum nitrate (B79036) (Al(NO₃)₃·9H₂O)

-

Disodium phosphate (Na₂HPO₄) or Ammonium phosphate ((NH₄)₂HPO₄)

-

Sodium hydroxide (B78521) (NaOH) solution (1 M)

-

Deionized water

Procedure:

-

Solution Preparation: Prepare separate aqueous solutions of the aluminum salt (e.g., 0.25 M AlCl₃) and the phosphate salt (e.g., 0.25 M (NH₄)₂HPO₄).[4]

-

Co-precipitation: While stirring vigorously at room temperature, slowly add the aluminum salt solution to the phosphate salt solution. A white precipitate of this compound will form.[1]

-

pH Adjustment: Carefully adjust the pH of the resulting suspension to a target value (e.g., 7.4) by the dropwise addition of 1 M NaOH solution.[1]

-

Aging: Continue to stir the suspension at room temperature for 1-2 hours to allow the precipitate to age.[1]

-

Washing: Separate the precipitate by centrifugation (e.g., 4000 rpm for 10 minutes) or filtration. Discard the supernatant.[1]

-

Purification: Resuspend the precipitate in deionized water and repeat the washing step at least three times to remove residual ions.

-

Drying: Dry the final product in an oven at a suitable temperature (e.g., 70-100 °C) overnight to obtain the amorphous AlPO₄ powder.

Determination of Solubility via Shake-Flask Method

This is a standard method for determining the equilibrium solubility of a sparingly soluble compound like AlPO₄.[14]

Methodology:

-

Preparation: Add an excess amount of AlPO₄ powder to several flasks, each containing a specific solvent (e.g., deionized water, 0.1 M HCl, 0.1 M NaOH). The presence of excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Seal the flasks and place them in a constant-temperature shaker bath (e.g., 25 °C). Agitate the flasks for a prolonged period (e.g., 48-72 hours) to ensure equilibrium between the solid and dissolved phases is reached.[14]

-

Phase Separation: After equilibration, cease agitation and allow the flasks to stand undisturbed for several hours to let the undissolved solid settle. Alternatively, use centrifugation to separate the solid phase.[14]

-

Sample Collection: Carefully withdraw a sample of the clear supernatant using a syringe fitted with a fine filter (e.g., 0.22 µm) to prevent any solid particles from being aspirated.[14]

-

Analysis: Analyze the filtered supernatant to determine the concentration of dissolved aluminum and/or phosphate.

-

ICP-AES (Inductively Coupled Plasma - Atomic Emission Spectrometry): A highly sensitive method for accurately quantifying the concentration of aluminum and phosphorus.[14]

-

Gravimetric Analysis: Evaporate a known volume of the saturated solution to dryness and weigh the remaining solid residue. This is suitable for non-volatile solvents.[14]

-

-

Calculation: Calculate the solubility from the measured concentrations, expressing the result in units such as g/L or mol/L.

Caption: Experimental workflow for AlPO₄ solubility determination.

Thermal Analysis using TGA/DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of AlPO₄.[15][16]

Methodology:

-

Sample Preparation: Accurately weigh a small amount of the powdered AlPO₄ sample (e.g., 5-10 mg for TGA, 2-5 mg for DSC) into an inert crucible (e.g., alumina (B75360) or platinum).[15]

-

Instrument Setup:

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 1400 °C) at a constant, linear heating rate (e.g., 10 °C/min).[15]

-

Data Acquisition: Continuously record the sample's weight (TGA), the differential heat flow (DSC), and the temperature.

-

Data Analysis:

-

TGA Curve (Weight % vs. Temperature): Identify the onset temperatures of decomposition and the percentage of weight loss for each step (e.g., dehydration, decomposition).[15]

-

DSC Curve (Heat Flow vs. Temperature): Identify endothermic peaks (indicating heat absorption, e.g., dehydration, melting, decomposition) and exothermic peaks (indicating heat release, e.g., crystallization, phase transitions).[15]

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. byjus.com [byjus.com]

- 4. benchchem.com [benchchem.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Aluminium phosphate - Wikipedia [en.wikipedia.org]

- 7. akjournals.com [akjournals.com]

- 8. This compound — Chemical Structure and Industrial Compound Illustration - Free EPS Download | Renew Gallery [coachingmaterials.com]

- 9. collegedunia.com [collegedunia.com]

- 10. This compound: Key Uses, Benefits, and Recent Innovations [eureka.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. Aluminium Phosphate Formula, Structure, Properties, Uses [pw.live]

- 13. Aluminium phosphate | 7784-30-7 [chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. osti.gov [osti.gov]

- 17. researchgate.net [researchgate.net]

- 18. Sciencemadness Discussion Board - this compound decomposition - Powered by XMB 1.9.11 [sciencemadness.org]

- 19. researchgate.net [researchgate.net]

- 20. tandfonline.com [tandfonline.com]

- 21. What is Aluminium Phosphate used for? [synapse.patsnap.com]

- 22. What is the mechanism of Aluminium Phosphate? [synapse.patsnap.com]

A Technical Guide to the Crystalline Structure of Berlinite (AlPO₄)

Executive Summary: Berlinite (B1174126) (AlPO₄) is a phosphate (B84403) mineral that is isostructural with α-quartz, exhibiting a framework of alternating AlO₄ and PO₄ tetrahedra. This structural arrangement gives rise to important properties, notably piezoelectricity. This document provides a comprehensive technical overview of the crystalline structure of berlinite, including its low-temperature (α) and high-temperature (β) phases. Detailed crystallographic data are presented in tabular format, and standard experimental protocols for its synthesis and characterization, such as hydrothermal synthesis and X-ray diffraction, are described. Visualizations of the crystal connectivity and experimental workflows are provided to aid in understanding the material's structure and analysis.

Introduction

Berlinite is an aluminum phosphate mineral with the chemical formula AlPO₄.[1] It is most recognized for being a structural analogue of quartz (SiO₂).[1][2] In the berlinite structure, silicon atoms of the quartz framework are replaced by alternating aluminum and phosphorus atoms.[3] This substitution of a tetravalent cation (Si⁴⁺) with trivalent (Al³⁺) and pentavalent (P⁵⁺) cations maintains charge neutrality and the overall tetrahedral framework.

This structural similarity means that berlinite, like quartz, exists in low-temperature (α) and high-temperature (β) polymorphs.[1][4] The α-berlinite phase possesses a non-centrosymmetric crystal structure, which is a prerequisite for piezoelectricity. This property, combined with its thermal stability, makes berlinite a material of significant interest for applications in electronic devices such as sensors and surface acoustic wave (SAW) filters. This guide details the crystallographic features of berlinite and the experimental methods used for its characterization.

Crystallographic Structure

The crystal structure of berlinite is defined by a three-dimensional framework of corner-sharing AlO₄ and PO₄ tetrahedra. The ordered arrangement of Al and P atoms results in a doubling of the unit cell's c-axis compared to that of quartz.[2][4][5]

α-Berlinite (Low-Temperature Phase)

The stable form of berlinite at ambient conditions is α-berlinite. It belongs to the trigonal crystal system and possesses a chiral structure.[1][4]

Detailed crystallographic and stereochemical data for α-berlinite are summarized in the tables below.

β-Berlinite (High-Temperature Phase)

Upon heating, α-berlinite undergoes a reversible, displacive phase transition to β-berlinite. This high-temperature phase has a more symmetric hexagonal crystal structure.

-

Crystal System: Hexagonal

-

Space Group: P6₄22 or P6₂22[7]

The α-β Phase Transition

The transformation from the α to the β phase occurs at approximately 583-586 °C.[7][8][9] This first-order transition involves the cooperative rotation of the AlO₄ and PO₄ tetrahedra around the two-fold axes, leading to a higher symmetry structure.[7] The atomic positions shift steadily with increasing temperature until an abrupt change occurs near the transition point.[8][10]

Data Presentation

Quantitative structural data for α-berlinite, derived from single-crystal X-ray diffraction studies, are compiled below for easy reference.

Table 1: Crystallographic Data for α-Berlinite at Ambient Conditions

| Parameter | Value | Reference |

| Crystal System | Trigonal | [1][2] |

| Space Group | P3₁21 | [3][6] |

| Unit Cell Parameter, a (Å) | 4.9458(10) | [3][6] |

| Unit Cell Parameter, c (Å) | 10.9526(20) | [3][6] |

| Unit Cell Volume (ų) | 232.0 | [3] |

| Formula Units (Z) | 3 | [1][4] |

| Calculated Density (g/cm³) | 2.618 | [6] |

Table 2: Selected Interatomic Distances and Bond Angles for α-Berlinite

| Bond/Angle | Value | Reference |

| Average Distance (Å) | 1.734 | [3] |

| Average Distance (Å) | 1.526 | [3] |

| O-Al-O Bond Angles (°) | 107.29 – 111.72 | [3] |

| O-P-O Bond Angles (°) | 108.20 – 109.83 | [3] |

| Al-O-P Bridging Angle (°) | 142.26 – 142.62 | [3] |

Experimental Protocols

The synthesis and structural elucidation of berlinite rely on several key experimental techniques.

Hydrothermal Synthesis

High-quality single crystals of berlinite are most commonly grown using the hydrothermal method.[11] This technique is suitable for materials that have low solubility in water at ambient pressure but are soluble in a solvent at elevated temperature and pressure.

-

Methodology:

-

Precursors: A nutrient material (e.g., small, pre-synthesized AlPO₄ crystals) and oriented seed crystals are used.

-

Solvent: Unlike quartz, which is grown from a basic solution, berlinite is typically grown from an acidic medium, most commonly phosphoric acid (H₃PO₄).[5] Hydrochloric acid (HCl) has also been explored as a medium.[12]

-

Apparatus: The process is conducted in a sealed pressure vessel, known as an autoclave, often with a corrosion-resistant liner (e.g., silver or platinum).

-

Conditions: Berlinite exhibits retrograde solubility in H₃PO₄, meaning it becomes less soluble as the temperature increases.[5] Therefore, the autoclave is set up with the nutrient in the cooler region (e.g., bottom) and the seed crystals in the hotter region (e.g., top). A typical temperature range is 250-300 °C.

-

Growth: A temperature gradient is established, causing the nutrient to dissolve in the cooler zone. Convection transports the saturated solution to the hotter zone, where it becomes supersaturated, leading to deposition and crystal growth on the seeds. The system is heated slowly and held at the target temperature for a period ranging from days to weeks.[13][14]

-

X-ray Diffraction (XRD)

XRD is the primary technique for determining the crystal structure, lattice parameters, and atomic positions of berlinite.

-

Methodology (Single-Crystal XRD):

-

Sample Preparation: A small, high-quality single crystal (typically < 0.5 mm) is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated through various orientations, and the diffraction pattern (intensities and positions of Bragg reflections) is recorded on a detector.

-

Structure Solution & Refinement: The collected data are used to determine the unit cell and space group.[3] The atomic positions are determined from the reflection intensities using computational methods (e.g., Patterson or direct methods). The structural model is then refined using a least-squares algorithm, which minimizes the difference between observed and calculated structure factors to yield precise atomic coordinates, bond lengths, and angles.[3][7] Twinning, such as that corresponding to the Dauphiné law in quartz, may need to be accounted for during refinement.[3]

-

-

Methodology (Powder XRD):

-

Sample Preparation: A polycrystalline sample is finely ground to a homogeneous powder to ensure random crystallite orientation.

-

Data Collection: The powder is packed into a sample holder and analyzed in a powder diffractometer. The instrument scans a range of 2θ angles, recording the intensity of the diffracted X-rays.

-

Analysis: The resulting diffraction pattern is a plot of intensity versus 2θ. It serves as a fingerprint for phase identification by comparison with standard patterns from databases like the Powder Diffraction File (PDF).[15][16] The pattern can also be used for Rietveld refinement to determine lattice parameters and other structural details.[17]

-

Mandatory Visualizations

The following diagrams illustrate key structural relationships and experimental workflows for berlinite.

Caption: Logical diagram of the corner-sharing AlO₄ and PO₄ tetrahedra via a bridging oxygen atom in the berlinite framework.

Caption: Experimental workflow for the hydrothermal synthesis of berlinite single crystals.

Caption: Experimental workflow for the structural analysis of a berlinite single crystal using X-ray diffraction.

References

- 1. Berlinite - Wikipedia [en.wikipedia.org]

- 2. mindat.org [mindat.org]

- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 4. Berlinite (13769-32-9) for sale [vulcanchem.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. handbookofmineralogy.org [handbookofmineralogy.org]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. The temperature dependence of the crystal structure of berlinite, a quartz-type form of AlPO4 | Semantic Scholar [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. US4300979A - Growth of AlPO4 crystals - Google Patents [patents.google.com]

- 13. Hydrothermal Synthesis of Silicoaluminophosphate with AEL Structure Using a Residue of Fluorescent Lamps as Starting Material - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. digital.library.unt.edu [digital.library.unt.edu]

- 17. researchgate.net [researchgate.net]

Amorphous vs. Crystalline Aluminum Phosphate: A Technical Guide for Drug Development Professionals

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aluminum phosphate (B84403) (AlPO₄) is a versatile inorganic compound utilized extensively in the pharmaceutical industry, most notably as an adjuvant in vaccines to enhance the immune response. It exists in two primary forms: amorphous and crystalline. The arrangement of atoms in these forms—a disordered network in the amorphous state versus a highly ordered, repeating lattice in the crystalline state—gives rise to distinct physicochemical properties. These differences significantly impact their behavior and efficacy in various applications. This technical guide provides an in-depth comparison of the properties of amorphous and crystalline aluminum phosphate, detailed experimental protocols for their synthesis and characterization, and an exploration of their immunological signaling pathways when used as vaccine adjuvants.

Comparative Physicochemical Properties

The distinct structural arrangements of amorphous and crystalline this compound lead to significant differences in their physical and chemical properties. These properties are critical for their application in drug development, influencing factors such as antigen adsorption, dissolution rates, and interaction with biological systems.

| Property | Amorphous this compound | Crystalline this compound (Berlinite) |

| Structure | Lacks long-range atomic order, disordered network.[1] | Highly ordered, repeating three-dimensional crystal lattice.[2][3] |

| Solubility in Water | Generally considered to have higher "apparent solubility" than the crystalline form due to its higher Gibbs free energy.[4] Dissolution can be incongruent.[5] | Very low solubility. Reported as 1.89 x 10⁻⁹ g/100 mL.[3] The solubility product (Ksp) is 9.84 x 10⁻²¹.[3] |

| Surface Area (BET) | High, typically in the range of 250-350 m²/g.[1] | Not widely reported, but expected to be significantly lower than the amorphous form due to its non-porous nature. |

| Porosity | Can be highly porous with pore volumes ranging from 0.4-1.8 cm³/g.[1] | Generally considered non-porous. |

| Thermal Stability | Metastable, can remain amorphous up to 900-1400°C depending on the synthesis method.[1][6] | Highly stable, with a melting point of approximately 1800°C.[3] |

| Density | Bulk density is typically less than 2.30 g/cm³.[1] | 2.566 g/cm³.[3] |

| Adsorption Capacity | High, due to large surface area and porous structure.[1] This is a key property for its use as a vaccine adjuvant. | Low, due to low surface area. |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of amorphous and crystalline this compound are crucial for reproducible research and development.

Synthesis Methodologies

3.1.1. Synthesis of Amorphous this compound via Co-Precipitation

This method involves the controlled precipitation of this compound from aqueous solutions of an aluminum salt and a phosphate source.

-

Materials:

-

Aluminum chloride (AlCl₃)

-

Trisodium (B8492382) phosphate (Na₃PO₄)

-

Sodium hydroxide (B78521) (NaOH) (for pH adjustment)

-

Deionized water

-

-

Procedure:

-

Prepare a 1 M solution of aluminum chloride in deionized water.

-

Prepare a 1 M solution of trisodium phosphate in deionized water.

-

Slowly add the trisodium phosphate solution to the aluminum chloride solution under constant stirring at room temperature.

-

Monitor the pH of the mixture and adjust to a neutral pH (around 7.0) by the dropwise addition of a 1 M sodium hydroxide solution.

-

Continue stirring the resulting white suspension for 1-2 hours to allow for the complete reaction and aging of the precipitate.

-

Separate the precipitate by centrifugation or filtration.

-

Wash the precipitate several times with deionized water to remove any unreacted salts.

-

Dry the resulting amorphous this compound powder in an oven at 100-120°C overnight.

-

3.1.2. Synthesis of Crystalline this compound (Berlinite) via Hydrothermal Method

This method utilizes high temperature and pressure to facilitate the crystallization of this compound.[7]

-

Materials:

-

Aluminum hydroxide (Al(OH)₃) or hydrated alumina (B75360)

-

Phosphoric acid (H₃PO₄)

-

Deionized water

-

Seed crystals of berlinite (B1174126) (optional, for promoting crystal growth)

-

-

Procedure:

-

Prepare a nutrient solution by dissolving hydrated alumina in phosphoric acid.

-

Place the nutrient solution and seed crystals (if used) into a silver-lined steel autoclave.

-

Seal the autoclave and heat it to a temperature between 140°C and 200°C. A temperature gradient is maintained, with the nutrient in the cooler region and the seed crystals in the hotter region.

-

Maintain the hydrothermal conditions for a period of several days to allow for the dissolution of the nutrient and the growth of berlinite crystals on the seeds.

-

Slowly cool the autoclave to room temperature.

-

Open the autoclave, retrieve the berlinite crystals, and wash them with deionized water.

-

Dry the crystals in an oven.

-

Characterization Techniques

3.2.1. X-ray Diffraction (XRD)

-

Objective: To determine the crystallinity and phase purity of the this compound samples.

-

Sample Preparation: A small amount of the dried powder is gently ground to ensure a random orientation and mounted on a sample holder.

-

Instrument Parameters:

-

X-ray Source: Cu Kα radiation (λ = 1.5406 Å)

-

Voltage: 40 kV

-

Current: 40 mA

-

Scan Range (2θ): 10-80°

-

Step Size: 0.02°

-

-

Data Analysis: The resulting diffractogram for amorphous this compound will show a broad hump, indicative of the absence of long-range order. In contrast, crystalline this compound (berlinite) will exhibit sharp, well-defined peaks at specific 2θ angles, which can be matched with standard diffraction patterns for phase identification.

3.2.2. Scanning Electron Microscopy (SEM)

-

Objective: To visualize the surface morphology, particle size, and aggregation of the this compound particles.

-

Sample Preparation: The dry powder is mounted on an SEM stub using conductive adhesive tape and sputter-coated with a thin layer of gold or palladium to prevent charging.

-

Imaging Parameters:

-

Accelerating Voltage: 5-20 kV

-

Detector: Secondary Electron (SE) for topographical imaging.

-

-

Data Analysis: SEM images will reveal the surface texture and particle morphology. Amorphous this compound typically appears as aggregates of fine, irregular particles, while crystalline berlinite will show well-defined crystal facets.

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in the this compound samples.

-

Sample Preparation: A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Measurement: The sample is scanned over a wavenumber range of 4000-400 cm⁻¹.

-

Data Analysis: The FTIR spectrum will show absorption bands corresponding to the vibrational frequencies of P-O and Al-O bonds. The broadness of the peaks in the amorphous sample will contrast with the sharper peaks of the crystalline form, reflecting the difference in their structural order.

Mechanism of Action as a Vaccine Adjuvant

Amorphous this compound is widely used as a vaccine adjuvant to enhance the immunogenicity of antigens. Its mechanism of action is multifaceted and involves several key immunological pathways.

The Depot Effect

The high surface area and porosity of amorphous this compound allow for the efficient adsorption of vaccine antigens.[8] This creates a "depot" at the injection site, leading to a slow release of the antigen. This sustained antigen presentation to the immune system enhances the recruitment of antigen-presenting cells (APCs) and prolongs the immune response.

Activation of the NLRP3 Inflammasome

A critical mechanism of this compound's adjuvant activity is the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome within APCs, such as macrophages and dendritic cells.[9][10][11]

-

Phagocytosis and Lysosomal Destabilization: After injection, particles of this compound with adsorbed antigen are phagocytosed by APCs. Inside the cell, these particles can lead to the destabilization of lysosomes.

-

Cathepsin B Release and Potassium Efflux: Lysosomal rupture releases enzymes like cathepsin B into the cytoplasm. This, along with a decrease in intracellular potassium concentration (K⁺ efflux), acts as a trigger for NLRP3 activation.[1]

-

Inflammasome Assembly and Caspase-1 Activation: The activated NLRP3 protein oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1, forming the NLRP3 inflammasome complex. This proximity induces the auto-cleavage and activation of caspase-1.

-

Cytokine Maturation and Secretion: Activated caspase-1 then cleaves the inactive precursors of the pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, active forms (IL-1β and IL-18). These potent cytokines are then secreted from the cell.

-

Enhanced Immune Response: The secretion of IL-1β and IL-18 promotes the recruitment of other immune cells to the site of injection and enhances the subsequent adaptive immune response, including the production of antibodies by B cells.

Visualizations

Experimental Workflow

Caption: Generalized experimental workflow for the synthesis and characterization of this compound.

NLRP3 Inflammasome Activation Pathway

Caption: Signaling pathway of NLRP3 inflammasome activation by amorphous this compound adjuvant.

Conclusion

The choice between amorphous and crystalline this compound in drug development is dictated by the specific application. The high surface area, porosity, and resultant superior adsorption capacity of amorphous this compound make it the ideal choice for use as a vaccine adjuvant. Its ability to form an antigen depot and activate the NLRP3 inflammasome are key to its efficacy in enhancing immunogenicity. Conversely, the high thermal stability and well-defined structure of crystalline this compound (berlinite) may be advantageous in applications requiring high-temperature processing or a chemically inert, non-porous material. A thorough understanding of the distinct properties and the appropriate methods for synthesis and characterization of these two forms is essential for their effective utilization in pharmaceutical research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Berlinite - Wikipedia [en.wikipedia.org]

- 3. Aluminium phosphate - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. The stability of hydrated aluminium phosphate, AlPO4 x 1.5H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Novel Inorganic this compound-Based Flame Retardant and Thermal Insulation Coating and Performance Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. researchgate.net [researchgate.net]

- 9. The NLRP3 Inflammasome is Critical for Alum-Mediated IL-1β Secretion but Dispensable for Adjuvant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Alum Activates the Bovine NLRP3 Inflammasome [frontiersin.org]

- 11. Aluminium phosphate | 7784-30-7 [chemicalbook.com]

Aluminum Phosphate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of its Molecular Characteristics, Synthesis, and Applications in Pharmaceutical Sciences

Introduction

Aluminum phosphate (B84403) (AlPO₄) is an inorganic compound of significant interest in various scientific and industrial fields. While it finds use in catalysis and as a refractory material, its primary role in the pharmaceutical industry, and the focus of this guide, is as a potent and widely used adjuvant in human vaccines.[1][2][3] Its ability to enhance the immunogenicity of antigens is a cornerstone of modern vaccine formulation.[4][5][] This technical guide provides a comprehensive overview of the molecular formula, molar mass, physicochemical properties, synthesis protocols, and characterization of aluminum phosphate, with a particular emphasis on its application as a vaccine adjuvant for researchers, scientists, and drug development professionals.

Core Molecular and Physical Properties

This compound is a salt formed from aluminum cations (Al³⁺) and phosphate anions (PO₄³⁻).[7] Its fundamental properties are crucial for its function in pharmaceutical formulations.

Molecular Formula and Molar Mass

The chemical formula for this compound is AlPO₄ .[7]

The molar mass is calculated from the atomic weights of its constituent elements:

-

Aluminum (Al): 26.982 g/mol

-

Phosphorus (P): 30.974 g/mol

-

Oxygen (O): 15.999 g/mol (x4)

This results in a molar mass of approximately 121.95 g/mol .[7]

Physicochemical Data

A summary of the key physicochemical properties of anhydrous this compound is presented in the table below. These characteristics are critical for its application in drug development, particularly in vaccine formulations where particle size, surface charge, and crystallinity influence antigen adsorption and the resulting immune response.[8][9]

| Property | Value | References |

| Molecular Formula | AlPO₄ | [7] |

| Molar Mass | 121.95 g/mol | [7] |

| Appearance | White, crystalline or amorphous powder | [7][10] |

| Density | 2.566 g/cm³ | [7] |

| Melting Point | >1,800 °C (decomposes) | [7] |

| Solubility in water | Insoluble | [7] |

| Solubility | Very slightly soluble in HCl and HNO₃ | [7] |

| Crystal Structure | Amorphous, Tridymite-like, Cristobalite-like | [10] |

| Surface Area (Amorphous Gel) | 250-350 m²/g | [10] |

| Pore Volume (Amorphous Gel) | 0.4-1.8 cc/g | [10] |

Synthesis of this compound for Pharmaceutical Applications

The synthesis of this compound for pharmaceutical use, particularly as a vaccine adjuvant, is typically achieved through a controlled precipitation reaction. The properties of the final product, such as particle size and crystallinity, are highly dependent on the synthesis conditions.[2] A common method is the co-precipitation of an aluminum salt with a phosphate source.[1]

Experimental Protocol: Co-Precipitation Synthesis of this compound Nanoparticles

This protocol outlines a general method for the synthesis of this compound nanoparticles suitable for adjuvant research.

Materials:

-

Aluminum chloride hexahydrate (AlCl₃·6H₂O)

-

Disodium (B8443419) phosphate heptahydrate (Na₂HPO₄·7H₂O)

-

Sodium acetate (B1210297) trihydrate (CH₃COONa·3H₂O)

-

Deionized water

-

Magnetic stirrer

-

Centrifuge

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare an aluminum chloride/sodium acetate solution by dissolving aluminum chloride hexahydrate and sodium acetate trihydrate in deionized water to a final concentration of 0.164 M for each.[11]

-

Prepare a disodium phosphate solution by dissolving disodium phosphate heptahydrate in deionized water to a final concentration of 0.144 M.[11]

-

-

Precipitation:

-

Settling and Aging:

-

Washing and Purification:

-

Carefully remove the supernatant.

-

Wash the precipitate multiple times with deionized water. Use centrifugation to separate the nanoparticles after each wash.[1]

-

-

Drying:

-

Dry the purified nanoparticles using a suitable method such as oven drying or freeze-drying.[1]

-

Characterization of this compound

For its application in drug development, particularly as a vaccine adjuvant, the physicochemical characterization of this compound is critical to ensure batch-to-batch consistency and performance. Several analytical techniques are employed for this purpose.

Experimental Protocols for Characterization

X-Ray Diffraction (XRD)

-

Objective: To determine the crystallinity and phase composition of the this compound. Amorphous and crystalline forms will produce different diffraction patterns.[13]

-

Sample Preparation: The sample should be a fine, homogeneous powder. Gentle grinding may be necessary.[13]

-

Instrument Parameters:

-

X-ray Source: Cu Kα radiation (λ = 1.5406 Å)

-

Voltage and Current: 40 kV and 40 mA

-

Scan Range (2θ): 10° to 80°[13]

-

-

Data Analysis: The resulting diffraction pattern is compared with standard patterns from databases to identify the crystalline phases present.[13] Amorphous materials will show broad, diffuse peaks, while crystalline materials will exhibit sharp, well-defined peaks.[14]

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the chemical bonds and functional groups present, confirming the presence of P-O and Al-O bonds.[15]

-

Methodology (Attenuated Total Reflectance - ATR):

-

A small amount of the this compound powder is placed directly onto the ATR crystal.

-

A background spectrum of the clean, empty crystal is collected.

-

The sample spectrum is then collected.

-

The instrument's software ratios the sample spectrum to the background to generate an absorbance spectrum.[15]

-

-

Data Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to this compound. For instance, the P-O stretching vibrations are typically observed in the 1000-1200 cm⁻¹ region.[16]

Application as a Vaccine Adjuvant

This compound is one of the most common adjuvants used in human vaccines.[5] Its primary function is to enhance the immune response to a co-administered antigen.[]

Mechanism of Action

The precise mechanism of action of aluminum-containing adjuvants is still under investigation, but several key processes are believed to contribute to their efficacy:

-

Depot Effect: this compound forms a depot at the injection site, which slowly releases the antigen, prolonging its interaction with the immune system.[5]

-

Enhanced Antigen Uptake: The particulate nature of this compound facilitates the uptake of antigens by antigen-presenting cells (APCs), a crucial first step in initiating an immune response.[]

-

NLRP3 Inflammasome Activation: Aluminum adjuvants can activate the NLRP3 inflammasome in APCs, leading to the secretion of pro-inflammatory cytokines such as IL-1β and IL-18, which further stimulate the immune response.[4][5]

-

Immune Cell Recruitment: The inflammatory environment created by the adjuvant at the injection site recruits various immune cells, further amplifying the immune response.[5]

Conclusion

This compound is a well-characterized inorganic compound with a critical role in modern medicine, particularly in vaccinology. Its straightforward molecular formula and molar mass belie the complexity of its application as an adjuvant, where its physicochemical properties must be carefully controlled to ensure safety and efficacy. The synthesis and characterization protocols outlined in this guide provide a foundation for researchers and drug development professionals working with this important pharmaceutical excipient. A thorough understanding of its properties and mechanism of action is essential for the continued development of effective and safe vaccines.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. gosset.ai [gosset.ai]

- 5. Research Progress of this compound Adjuvants and Their Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. This compound Vaccine Adjuvant: Analysis of Composition and Size Using Off-Line and In-Line Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound: Key Uses, Benefits, and Recent Innovations [eureka.patsnap.com]

- 11. Preparation and Characterization of Alumunium Phosphate Nanoparticles - Neliti [neliti.com]

- 12. CA2692750C - Process for producing an this compound vaccine adjuvant with defined particle size - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Core Mechanism of Aluminum Phosphate as a Vaccine Adjuvant

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aluminum-containing adjuvants, particularly aluminum phosphate (B84403) (AP), have been a cornerstone of human vaccines for nearly a century, prized for their excellent safety profile and ability to robustly enhance humoral immunity. Despite their long history of use, a complete understanding of their mechanism of action has only emerged in recent decades. This guide provides an in-depth examination of the core mechanisms by which aluminum phosphate stimulates the immune system. It moves beyond the traditional "depot effect" to detail the intricate interplay between the adjuvant's physicochemical properties and its ability to activate key pathways of the innate immune system. The central mechanism involves the activation of the NLRP3 inflammasome, a multi-protein complex that triggers a cascade of inflammatory signals crucial for shaping the adaptive immune response. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual pathways to offer a comprehensive resource for professionals in vaccine development.

Physicochemical Properties of this compound

The adjuvant activity of this compound is intrinsically linked to its physical and chemical characteristics. AP is an amorphous, non-crystalline precipitate with the approximate molecular formula [Al(OH)x(PO₄)y].[1][] Its primary particles are spherical or disk-shaped, approximately 50 nm in diameter, which form larger, loose aggregates.[][3][4] These properties influence antigen adsorption and interaction with immune cells. A comparison with the other common aluminum adjuvant, aluminum hydroxide (B78521) (AH), highlights key differences that dictate their application.

Table 1: Comparative Physicochemical Properties of Aluminum Adjuvants

| Property | This compound (AP) | Aluminum Hydroxide (AH) | Reference(s) |

|---|---|---|---|

| Structure | Amorphous, non-crystalline | Crystalline (Boehmite-like) | [][5] |

| Primary Particle Shape | Spherical, disk-shaped | Needle-like, fibrous | [3][4] |

| Primary Particle Size | ~50 nm diameter | ~4.5 nm x 2.2 nm x 10 nm | [4] |

| Point of Zero Charge (PZC) | ~5.0 | ~11.4 | [6] |

| Surface Charge at Neutral pH | Negative | Positive |[3][6] |

Antigen Adsorption and the Depot Effect

A primary function of AP is to adsorb vaccine antigens, a process governed by several interaction forces. The selection of AP as an adjuvant is often based on the isoelectric point (pI) of the antigen.

Mechanisms of Adsorption

Antigens bind to aluminum adjuvants through a combination of forces, including hydrogen bonds, van der Waals forces, and hydrophobic interactions.[1] However, the two predominant mechanisms are:

-

Electrostatic Attraction : This is the most common mechanism. At neutral pH, AP particles carry a negative surface charge, which facilitates the adsorption of positively charged (basic) antigens.[1][7]

-

Ligand Exchange : This involves the displacement of surface hydroxyl groups on the adjuvant by phosphate groups present on the antigen, forming a stronger, more stable bond.[][8]

Antigen adsorption is crucial as it can maintain the antigen's stability and concentrate it at the injection site.[1] However, excessively strong adsorption can hinder subsequent antigen processing and presentation by immune cells.[9]

Figure 1: Antigen adsorption mechanisms onto this compound.

The Depot Effect

Historically, the "depot effect" was considered the primary mechanism for aluminum adjuvants. This theory posits that the adjuvant forms a deposit at the injection site, leading to the slow release of antigen, which provides prolonged stimulation of the immune system.[1][][10] This retention of antigen at the injection site facilitates the accumulation of inflammatory cells.[1][8] While depot formation does occur and contributes to the immune response, it is no longer considered the sole or even the most critical mechanism.[1][11][12] Studies have shown that a significant adjuvant effect can be achieved even when the antigen is not adsorbed, indicating that other mechanisms are at play.[9][12]

Core Immunological Mechanisms of Action

The immunopotentiating effect of this compound is a multi-step process that begins with the stimulation of the innate immune system, which in turn orchestrates a powerful adaptive response.

Recruitment of Innate Immune Cells

Following intramuscular injection, AP induces a sterile local inflammatory response. This inflammation acts as a "danger signal" that recruits a variety of innate immune cells to the injection site, most notably antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages, as well as monocytes and neutrophils.[1][4][6] This cellular influx creates an environment ripe for initiating an immune response.

Enhanced Antigen Uptake and Presentation

AP's particulate nature is key to its function. APCs more readily phagocytose particulate antigens than soluble ones.[1][13]

-

Enhanced Uptake : The formulation of antigens with AP creates particles that are efficiently taken up by DCs and macrophages.[1][8] This process concentrates the antigen within the cells responsible for initiating the adaptive immune response.

-

Antigen Presentation : Once inside the APC, the antigen is processed and its peptides are loaded onto Major Histocompatibility Complex (MHC) class II molecules. These MHC-peptide complexes are then presented on the cell surface to naive CD4+ T cells.[8][14] AP has been shown to enhance the ability of DCs to activate T cells much more efficiently compared to soluble antigen.[9]

Activation of the NLRP3 Inflammasome

A central mechanism for aluminum adjuvants is the activation of the NLRP3 (NOD-like receptor family, pyrin domain-containing 3) inflammasome within APCs.[1][15][16][17] This pathway is independent of Toll-like receptors (TLRs).[8][18] The activation sequence is as follows:

-

Phagocytosis and Lysosomal Destabilization : APCs engulf the AP-antigen particles via phagocytosis. Inside the cell, these particles can lead to the swelling and rupture of the phagolysosome.[8][19]

-

Release of Cathepsin B : Lysosomal rupture releases its contents, including the protease Cathepsin B, into the cytoplasm.[1][13][19]

-

Inflammasome Assembly : Cytosolic Cathepsin B, along with potassium (K+) efflux from the cell, triggers the assembly of the NLRP3 inflammasome complex.[19] This complex consists of the NLRP3 sensor protein, the adaptor protein ASC, and pro-caspase-1.[1][13]

-

Caspase-1 Activation : The assembled inflammasome facilitates the auto-cleavage of pro-caspase-1 into its active form, caspase-1.[1][13]

-

Cytokine Processing and Secretion : Active caspase-1 acts on the inactive precursors of key pro-inflammatory cytokines, pro-IL-1β and pro-IL-18, cleaving them into their mature, biologically active forms, which are then secreted from the cell.[1][8][13][15]

In addition to this direct pathway, dying or stressed cells at the injection site release Damage-Associated Molecular Patterns (DAMPs), such as uric acid and host cell DNA, which can further amplify the activation of the NLRP3 inflammasome.[8][19][20]

Figure 2: NLRP3 inflammasome activation pathway by this compound.

Induction of a Th2-Biased Adaptive Immune Response

The secretion of IL-1β and IL-18 is a critical bridge between the innate and adaptive immune systems. These cytokines, particularly in concert with antigen presentation by DCs, drive the differentiation of naive CD4+ T cells toward a T helper 2 (Th2) phenotype.[1][8][13] Th2 cells are essential for providing help to B cells, stimulating them to undergo clonal expansion, affinity maturation, and differentiation into plasma cells that produce high-avidity, antigen-specific antibodies.[1][13] While AP is highly effective at inducing humoral (antibody-mediated) immunity, it is generally a weak inducer of Th1-type cellular immunity, which is required for protection against intracellular pathogens.[8][17]

Table 2: Key Cytokines Induced by this compound and Their Functions

| Cytokine | Primary Producing Cell(s) | Key Function(s) in Adjuvant Response | Reference(s) |

|---|---|---|---|

| IL-1β | Macrophages, Dendritic Cells, Monocytes | Pro-inflammatory; promotes Th2 differentiation; activates endothelial cells to recruit more immune cells. | [1][8][13][15] |

| IL-18 | Macrophages, Dendritic Cells | Pro-inflammatory; works with IL-1β to promote Th2 differentiation and antibody production. |[1][8][13][15] |

Key Experimental Protocols

The elucidation of AP's mechanism has been driven by several key experimental models. The following are simplified protocols for foundational assays.

Protocol: Antigen Adsorption Isotherm

This assay quantifies the adsorption capacity and affinity of an antigen to the adjuvant.

-

Preparation : Prepare a fixed concentration of this compound adjuvant suspension in a suitable buffer (e.g., saline or Tris buffer at neutral pH).

-

Incubation : Add increasing concentrations of the antigen solution to aliquots of the adjuvant suspension. Include a control with no adjuvant.

-

Equilibration : Gently mix the samples and incubate at a controlled temperature (e.g., room temperature or 4°C) for a defined period (e.g., 1-4 hours) to allow adsorption to reach equilibrium.

-

Separation : Centrifuge the samples to pellet the adjuvant-antigen complex.

-

Quantification : Carefully collect the supernatant and measure the concentration of the unbound (free) antigen using a suitable protein quantification method (e.g., BCA assay, ELISA, or UV-Vis spectroscopy).

-

Calculation : The amount of adsorbed antigen is calculated by subtracting the amount of free antigen from the total initial amount. Plot the amount of adsorbed antigen per unit of adjuvant against the concentration of free antigen to generate the isotherm.

Protocol: In Vitro NLRP3 Inflammasome Activation Assay

This assay measures the ability of AP to induce IL-1β secretion from APCs.

-

Cell Culture : Culture mouse bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes. For THP-1 cells, differentiate them into a macrophage-like state using phorbol (B1677699) 12-myristate 13-acetate (PMA).

-

Priming (Signal 1) : Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.

-

Stimulation (Signal 2) : Remove the LPS-containing medium and add fresh medium containing various concentrations of sterile this compound adjuvant.

-

Incubation : Incubate the cells for 6-24 hours.

-

Sample Collection : Collect the cell culture supernatants.

-

Cytokine Measurement : Quantify the concentration of secreted IL-1β in the supernatants using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit. An increase in IL-1β levels compared to LPS-primed but unstimulated cells indicates inflammasome activation.

Figure 3: Experimental workflow for in vitro inflammasome activation.

Protocol: In Vivo Mouse Immunization Model

This model assesses the adjuvant's ability to enhance antibody responses in a living organism.

-

Animal Model : Use a standard inbred mouse strain, such as BALB/c or C57BL/6 (6-8 weeks old).

-

Formulation : Prepare vaccine formulations:

-

Group 1: Antigen in saline (control).

-

Group 2: Antigen adsorbed to this compound adjuvant.

-

-

Immunization : Administer a primary immunization (Day 0) via intramuscular or subcutaneous injection. Administer one or two booster immunizations at set intervals (e.g., Day 14 and Day 28).

-

Blood Collection : Collect blood samples from the mice at various time points (e.g., pre-immunization and 1-2 weeks after each boost).

-

Serum Preparation : Process blood to isolate serum.

-

Antibody Titer Measurement : Determine the antigen-specific antibody titers (e.g., total IgG, IgG1, IgG2a) in the serum using an indirect ELISA. A significantly higher antibody titer in the adjuvanted group compared to the antigen-only group demonstrates the adjuvant effect.

Conclusion and Future Directions

The mechanism of this compound as a vaccine adjuvant is a multifaceted process rooted in its ability to effectively engage the innate immune system. While the depot effect contributes by localizing antigen, the core mechanism hinges on the recruitment of APCs and the subsequent activation of the NLRP3 inflammasome. This leads to the secretion of IL-1β and IL-18, which are pivotal in driving a potent, Th2-biased humoral immune response.

Despite its success, AP has limitations, primarily its weakness in inducing robust Th1 and cytotoxic T-cell responses necessary for combating certain viruses and intracellular bacteria.[17] Current and future research focuses on overcoming this by creating combination adjuvants. For instance, combining AP with Toll-like receptor (TLR) agonists, such as Monophosphoryl Lipid A (MPL), can shift the immune response towards a more balanced Th1/Th2 profile, thereby broadening the protective efficacy of vaccines.[8][21] Continued exploration of these synergistic interactions will be vital for developing the next generation of highly effective and precisely targeted vaccines.

References

- 1. Research Progress of this compound Adjuvants and Their Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Morphology and protein adsorption of this compound and aluminum hydroxide and their potential catalytic function in the synthesis of polymeric emulsifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmiweb.com [pharmiweb.com]

- 7. cigb.edu.cu [cigb.edu.cu]

- 8. Mechanism of Immunopotentiation and Safety of Aluminum Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of improved aluminum-based adjuvants - PURDUE UNIVERSITY [portal.nifa.usda.gov]

- 10. researchgate.net [researchgate.net]

- 11. "Mechanisms of aluminum-containing vaccine adjuvants: Implications of t" by Stephanie Marie Noe [docs.lib.purdue.edu]

- 12. "Significance of antigen adsorption by aluminum-containing adjuvants fo" by Ilia Z Romero Mendez [docs.lib.purdue.edu]

- 13. Immune Stimulation Mechanism of this compound | Encyclopedia MDPI [encyclopedia.pub]

- 14. mdpi.com [mdpi.com]

- 15. Cutting Edge: Inflammasome activation by Alum and Alum’s adjuvant effect are mediated by NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cutting edge: inflammasome activation by alum and alum's adjuvant effect are mediated by NLRP3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Frontiers | Toll-Like Receptor Ligand Based Adjuvant, PorB, Increases Antigen Deposition on Germinal Center Follicular Dendritic Cells While Enhancing the Follicular Dendritic Cells Network [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. gosset.ai [gosset.ai]

- 21. TLR-Based Immune Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

Overview of aluminum phosphate in ceramic and refractory materials

An In-depth Technical Guide to Aluminum Phosphate (B84403) in Ceramic and Refractory Materials

Introduction

Aluminum phosphate is a versatile inorganic compound that serves a critical role as a binder and functional component in the manufacturing of advanced ceramics and high-performance refractory materials.[1] Its utility stems from its ability to form strong, thermally stable bonds at both ambient and elevated temperatures, imparting enhanced mechanical strength, thermal shock resistance, and chemical durability to the final products.[2][3] This guide provides a comprehensive technical overview of the chemistry, properties, synthesis, and applications of this compound, with a focus on its function as a binder in ceramic and refractory systems. It is intended for researchers and materials scientists engaged in the development of high-temperature materials.

Chemistry and Forms of this compound

This compound exists in various forms, each with distinct properties and applications. The most common forms used in ceramics are derived from the reaction of an aluminum source, such as aluminum hydroxide (B78521) [Al(OH)₃], with phosphoric acid (H₃PO₄).[2][4] The specific product depends on the reaction conditions and the molar ratio of phosphorus to aluminum (P/Al).

-

Monothis compound [Al(H₂PO₄)₃] (MAP): Often referred to as aluminum dihydrogen phosphate, MAP is a primary acidic phosphate binder.[5][6] It is typically used as a colorless, viscous aqueous solution (40-50%) or a white powder.[5] MAP is crucial for developing chemical bonds at low to moderate temperatures (100-300°C) through polymerization and polycondensation reactions.[5]

-

Acid this compound: This term refers to liquid solutions of phosphoric acid and an aluminum salt where the P/Al molar ratio is significantly higher than 3.[7] These low-viscosity solutions are effective for binding porous ceramic articles and for creating protective coatings.[7][8]

-

Aluminum Orthophosphate (AlPO₄): Also known as berlinite (B1174126) in its crystalline form, AlPO₄ is a key phase formed upon heating this compound binders.[9] It has a three-dimensional structure analogous to silica (B1680970) (SiO₂) and is known for its high thermal stability, hardness, and chemical inertness.[4][10] It can exist in various crystalline polymorphs (tridymite-like, cristobalite-like) and as an amorphous gel.[10]

The stability and binding properties are heavily dependent on the P₂O₅-to-Al₂O₃ ratio.[5] Hardening of aluminosilicate (B74896) materials with phosphate binders is driven by the formation of acid phosphates, their subsequent polymerization upon heating, and the reaction of phosphoric acid with oxides in the refractory aggregates.[5]

Core Properties and Performance Data

This compound binders provide a unique combination of properties that are essential for high-temperature applications. They offer excellent thermal stability, resistance to chemical attack, and high bonding strength.[2][10]

Thermal Properties

This compound exhibits excellent thermal stability, with some amorphous compositions remaining metastable up to 1400°C.[10] The thermal journey of a typical MAP binder involves several transformations. Upon heating, it undergoes dehydration and condensation to form pyrophosphates and polyphosphates.[4] At higher temperatures, these transform into the stable cristobalite form of AlPO₄, which ultimately decomposes into refractory alumina (B75360) (Al₂O₃) and P₂O₅ at temperatures exceeding 1760°C.[5]

Table 1: Key Thermal Transitions of this compound

| Temperature (°C) | Event/Phase Transformation | Reference |

|---|---|---|

| 100 - 300 | Initial chemical bonding, polymerization, and polycondensation of MAP. | [5] |

| 100.7 & 217.7 | Phase transformations observed in synthesized this compound binder via TG/DTA. | [2] |

| 250 | Formation of anhydrous aluminum tripolyphosphate. | [4] |

| 350 - 500 | Drying temperature to achieve high bending/compression resistance. | [11] |

| >600 | Formation of Mg₃(PO₄)₂ when reacting with MgAl₂O₄. | [2] |

| 1021 | Transformation from tridymite to cristobalite form of AlPO₄. | [5] |

| 1500 | Decomposition of metaphosphate into cristobalite AlPO₄ and P₂O₅. | [5] |

| >1760 | Decomposition of AlPO₄ into Al₂O₃ and P₂O₅. |[5] |

Mechanical and Physical Properties

Phosphate-bonded refractories are known for their high strength, particularly at intermediate temperatures where traditional cement-bonded castables can show a decrease in strength.[3] They also exhibit good wear resistance and thermal shock resistance.[3][12]

Table 2: Selected Properties of this compound and Bonded Materials

| Property | Value | Material/Condition | Reference |

|---|---|---|---|

| Chemical Formula | Al(H₂PO₄)₃ | Monothis compound (MAP) | |

| CAS Number | 13530-50-2 | Monothis compound (MAP) | [6] |

| Relative Density | 1.44 - 1.47 g/cm³ | Monothis compound (MAP) Solution | [6] |

| Bulk Density | < 2.30 g/cm³ | Amorphous this compound | [10] |

| Surface Area | 250 - 350 m²/g | Amorphous this compound Gels | [10] |

| Pore Volume | 0.4 - 1.8 cc/g | Amorphous this compound Gels | [10] |

| Binder Amount | 1% - 25% by weight | General refractory compositions | [13] |

| Binder Amount | 10% - 14% | Phosphate castables (40-60% concentration) | [12][14] |

| Compressive Strength | 16,000 psi (110 MPa) | Alumina ceramics bonded with berlinite (AlPO₄) | [9] |

| Flexural Strength | 43 MPa | Chemically bonded ceramic from Al/P binder |[15] |

Mechanism of Phosphate Bonding

The bonding action of this compound is a multi-stage process that evolves with temperature. It begins with chemical reactions at low temperatures and transitions to a ceramic bond at high temperatures.

-

Initial Setting (Room Temperature): In castables, a setting agent or hardener (e.g., magnesium oxide, high alumina cement) is often used.[12][14][16] The agent reacts with the acidic phosphate solution, causing it to gel and providing initial "green" strength to the cast body.[16] For instance, MgO reacts with MAP to form insoluble magnesium and aluminum phosphates like newberyite (MgHPO₄·3H₂O).[17]

-

Dehydration and Condensation (100 - 600°C): As the material is heated, water is driven off, and the acidic phosphate monomers undergo polycondensation. This process forms P–O–P and P–O–Al linkages, creating an increasingly cross-linked, rigid inorganic polymer network that strongly binds the aggregate particles.[2]

-

Ceramic Bond Formation (>600°C): At higher temperatures, the amorphous phosphate network crystallizes into stable phases like aluminum orthophosphate (AlPO₄).[5] This crystalline phase acts as a ceramic matrix, providing high mechanical strength and thermal stability. The AlPO₄ can also react with the refractory aggregates (e.g., alumina, mullite) to further strengthen the bond at the particle interfaces.[2]

The following diagram illustrates the thermal transformation pathway that underpins the bonding mechanism.

Experimental Protocols

Protocol 1: Synthesis of Monothis compound (MAP) Solution (~50%)

This protocol is based on the reaction of aluminum hydroxide with phosphoric acid.[5][18]

Materials:

-

Aluminum hydroxide [Al(OH)₃], dry powder

-

Orthophosphoric acid (H₃PO₄), 85% aqueous solution

-

Deionized water

Equipment:

-

Heating mantle with magnetic stirring

-

Reaction flask (e.g., three-neck round-bottom flask)

-

Condenser

-

Thermometer

-

Beakers and graduated cylinders

Methodology:

-

Calculate the required amounts of Al(OH)₃ and 85% H₃PO₄ to achieve a final solution with the desired P/Al molar ratio (typically 3 for MAP) and concentration. For a 50% solution, water will be added.

-

Add the calculated amount of 85% H₃PO₄ and deionized water to the reaction flask.

-

Begin stirring and gently heat the diluted acid solution to approximately 90°C.[13]

-

Slowly and incrementally add the powdered Al(OH)₃ to the heated acid solution. The dissolution is an endothermic reaction, and adding the powder too quickly can cool the solution and make dissolution difficult.[5]

-

Once all the Al(OH)₃ has been added, attach the condenser and increase the temperature to reflux (approximately 105-110°C).

-

Maintain the reflux with continuous stirring for 4-5 hours or until the solution becomes clear and homogenous.[13]

-

Turn off the heat and allow the solution to cool to room temperature.

-

The resulting product is a viscous, colorless liquid of monothis compound. Store in a sealed container.

Protocol 2: Fabrication of a Phosphate-Bonded High-Alumina Castable

This protocol describes the general steps for creating a refractory shape using a phosphate binder.

Materials:

-

Refractory Aggregate: High-alumina calcined clay or tabular alumina, graded particle sizes (e.g., 60-70% of total mix).[14]

-

Refractory Powder: Fine alumina powder (-325 mesh), (e.g., 30-40% of total mix).[14][16]

-

Binder: 50% Monothis compound (MAP) solution (e.g., 11-14% of total mix).[14]

-

Setting Agent: Dead-burnt magnesia (MgO), fine powder (e.g., 2-3% of total mix).[12][16]

Equipment:

-

High-shear mixer (planetary or paddle type)

-

Molds (steel or non-stick material)

-

Vibrating table

-

Drying oven

-

High-temperature furnace

Methodology:

-

Dry Mixing: Combine the graded refractory aggregate and fine powders in the mixer. Mix for 3-5 minutes until a homogenous dry blend is achieved.

-

Binder Addition: Slowly add the MAP solution to the dry mix while continuing to mix. Mix for another 3-5 minutes until the binder is uniformly distributed and the castable has a consistent, workable texture.

-

Casting: Immediately transfer the wet mix into the molds. Place the filled molds on a vibrating table and vibrate for 1-2 minutes to remove entrapped air and ensure dense packing.

-

Curing (Setting): Allow the cast shapes to set at ambient temperature. The setting time can range from 90-120 minutes, depending on the reactivity of the setting agent and temperature.[17] The cast article develops sufficient "wet strength" to be handled and removed from the mold.[16]

-

Drying: Carefully transfer the demolded shapes to a drying oven. Heat slowly according to a pre-defined schedule, for example, holding at 110°C for 24 hours to remove free water.[17]

-

Firing: Place the dried shapes in a high-temperature furnace. Fire them at a temperature sufficient to form the ceramic bond (e.g., 800-1500°C), depending on the final application requirements. The heating rate must be controlled to avoid cracking from thermal stress.

Applications

The unique properties of this compound binders make them suitable for a wide range of applications in high-temperature industries.

-

Refractory Castables and Plastics: Phosphate-bonded high-alumina castables are widely used in applications requiring high strength and resistance to corrosion and wear, such as in aluminum melting furnaces, boilers, and incinerators.[3][19] They are advantageous because they do not require water addition during installation and can be heated rapidly after setting.[19]

-

Protective Coatings: Amorphous this compound can form thermally stable coatings that protect metal and ceramic substrates from high-temperature oxidation and corrosion.[10][20] These coatings are also used as fire retardants.[20][21]

-

Specialty Cements and Mortars: Acidic orthophosphates are used to produce specialty cements known for rapid setting times and high strength.[1] These are often used for repair applications in kilns and furnaces.[17]

-

Investment Casting: Phosphoric acid and this compound solutions are used to bond silica and other refractory materials to produce molds for metal investment casting.[1][22][23] The binder provides the necessary strength to the ceramic shell that will contain the molten metal.

-

Electrical Insulation: Due to its high thermal stability and dielectric properties, this compound is a component in electrical insulating materials designed for high-temperature furnaces.[24]

Conclusion

This compound is a fundamentally important inorganic binder in the field of ceramics and refractories. Its ability to form strong chemical bonds at low temperatures, which transform into robust ceramic bonds upon firing, provides exceptional performance across a wide service temperature range. Through controlled synthesis, particularly by managing the P/Al ratio, its properties can be tailored to meet the demanding requirements of various high-temperature applications, from monolithic linings in metallurgical furnaces to precision molds for investment casting. Future research continues to explore novel formulations, such as the inclusion of additives to further enhance thermo-mechanical properties like thermal shock resistance and refractoriness under load.[17]

References

- 1. phosphatesfacts.org [phosphatesfacts.org]

- 2. researchgate.net [researchgate.net]

- 3. refractorycastablecement.com [refractorycastablecement.com]

- 4. basstechintl.com [basstechintl.com]

- 5. tmt.unze.ba [tmt.unze.ba]

- 6. Refractory High Temperature Clay Binder Mono this compound Al H2po4 3 - Aluminum Dihydrogen Phosphate, Monothis compound | Made-in-China.com [m.made-in-china.com]

- 7. acsu.buffalo.edu [acsu.buffalo.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound: Key Uses, Benefits, and Recent Innovations [eureka.patsnap.com]

- 11. 99% Liquid Mono this compound Refractory Binder - Al (H2PO4) 3 and Refractory Spray Paint [cnycchem1985.en.made-in-china.com]

- 12. refractoriesmaterials.com [refractoriesmaterials.com]

- 13. US4046581A - Refractory binder - Google Patents [patents.google.com]

- 14. rongshengrefractory.com [rongshengrefractory.com]

- 15. US5496529A - Aluminum phosphates and binder compositions/ceramic materials comprised thereof - Google Patents [patents.google.com]

- 16. US3730744A - this compound bonded refractory and method for making the same - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. highaluminarefractory.com [highaluminarefractory.com]

- 20. mdpi.com [mdpi.com]

- 21. AlPO4 this compound as a binder In Fireproof Coatings [zincphosphatepigment.com]

- 22. Investment casting - Wikipedia [en.wikipedia.org]

- 23. rlmcastings.com [rlmcastings.com]

- 24. nbinno.com [nbinno.com]

The Depot Effect of Aluminum Phosphate Adjuvants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the depot effect associated with aluminum phosphate (B84403) (AP) adjuvants, a critical component in vaccine development. While historically considered a primary mechanism for their immunopotentiating action, the role of the depot effect is now understood to be part of a more complex interplay of immunological events. This document provides a comprehensive overview of the current understanding, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

The Depot Effect: More Than Just Slow Release

The "depot effect" traditionally describes the phenomenon where an adjuvant, after injection, forms a localized deposit of antigen at the administration site. This was thought to facilitate a slow and sustained release of the antigen, prolonging its interaction with the immune system and thereby enhancing the immune response.[1][2] While aluminum phosphate does form such a depot, current research indicates that its adjuvant activity is not solely dependent on this slow-release mechanism.[3][4] Instead, the particulate nature of the antigen-adjuvant complex, which facilitates uptake by antigen-presenting cells (APCs), and the induction of a local inflammatory response are now considered equally, if not more, important.[5][6]

This compound adjuvants are amorphous, porous particles with a negative surface charge at physiological pH.[7] This characteristic influences their interaction with antigens, favoring the adsorption of positively charged proteins through electrostatic interactions.[8] The strength and nature of this adsorption are critical factors influencing the subsequent immune response.

Quantitative Analysis of Antigen-Adjuvant Interactions

The interaction between an antigen and this compound can be quantified by measuring the adsorption capacity and the desorption kinetics. These parameters are crucial for vaccine formulation and for understanding the in vivo fate of the antigen.

Antigen Adsorption Capacity

The adsorption of an antigen to this compound can be described by the Langmuir adsorption isotherm, which relates the amount of adsorbed antigen to the concentration of the antigen in solution at equilibrium.[9]

Table 1: Quantitative Data on Antigen Adsorption to this compound Adjuvant

| Antigen (Model) | Adsorption Capacity (mg antigen / mg Al) | Adsorption Coefficient (mL/mg) | Method of Quantification | Reference |

| Lysozyme | Data not available in a specific value, but generally high for positively charged proteins | Variable depending on formulation | Automated high-throughput assay measuring unbound protein | [9] |